molecular formula C18H23N3O3 B280316 methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

货号 B280316
分子量: 329.4 g/mol
InChI 键: MLNPGAFNRQNWKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as MEPMQ, is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

作用机制

The mechanism of action of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it has been reported to act as an inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may have potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities in vitro and in vivo. It has also been reported to inhibit the activity of acetylcholinesterase and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the biochemical and physiological effects of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may vary depending on the dose, route of administration, and experimental conditions.

实验室实验的优点和局限性

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments, including its potential as a lead compound for the development of new drugs, its ability to inhibit the NF-κB signaling pathway, and its potential as a treatment for neurological disorders. However, there are also limitations to its use in lab experiments, such as the need for further studies to fully understand its mechanism of action and the potential for toxicity at high doses.

未来方向

There are several future directions for the research and development of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. These include:
1. Further studies to fully understand the mechanism of action of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its potential as a treatment for neurological disorders.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Screening of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its analogs for their anti-inflammatory, anti-tumor, and anti-oxidant activities, and their potential as lead compounds for the development of new drugs.
4. Studies to evaluate the safety and toxicity of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate at various doses and in different animal models.
5. Development of new formulations and delivery methods to improve the bioavailability and efficacy of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate.
Conclusion:
methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a quinoline derivative that has potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, and to have potential as a treatment for neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate have been discussed in this paper. Further research is needed to fully understand the potential of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its analogs for the development of new drugs and treatments for various diseases.

合成方法

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been synthesized using various methods, including the reaction of 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid with ethyl 3-methyl-1H-pyrazole-4-carboxylate in the presence of a base, and the reaction of 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid with 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent. The yield and purity of the synthesized compound depend on the reaction conditions and the quality of the starting materials.

科学研究应用

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, which make it a promising candidate for the development of new drugs. methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

属性

分子式

C18H23N3O3

分子量

329.4 g/mol

IUPAC 名称

methyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-5-21-9-12(10(2)20-21)16-15(18(23)24-4)11(3)19-13-7-6-8-14(22)17(13)16/h9,16,19H,5-8H2,1-4H3

InChI 键

MLNPGAFNRQNWKQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OC)C

规范 SMILES

CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OC)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。